molecular formula C23H25FN2O3S B2822602 3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one CAS No. 892765-36-5

3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one

Cat. No. B2822602
CAS RN: 892765-36-5
M. Wt: 428.52
InChI Key: YSINCOKCBMOPMX-UHFFFAOYSA-N
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Description

3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C23H25FN2O3S and its molecular weight is 428.52. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

  • Broad Antibacterial Agent : A compound structurally related to your query has been identified as a broad antibacterial agent active in experimental infections. This suggests potential applications in treating systemic infections (Goueffon et al., 1981).

Fluorescence-Based Applications

  • Ratiometric Fluorescent Thermometer : Another related compound's fluorescence intensity has been observed to increase with temperature, indicating its potential use in temperature detection through ratiometric fluorescence (Cao et al., 2014).

Neurological Research

  • Selective Ligands for Neurotransmitter Receptors : Similar compounds have been synthesized to find new selective ligands for the 5-HT2A receptor, which is significant in the context of neurological research and potential therapeutic applications (Wang et al., 2001).

Enzyme Inhibition Studies

  • Inhibitors of Phenylethanolamine N-Methyltransferase (PNMT) : A study on 3-Fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, which are structurally related to your query, indicates that these compounds are potent inhibitors of PNMT, an enzyme involved in neurotransmitter synthesis (Grunewald et al., 2006).

Catalysis in Chemical Reactions

  • Catalyzing Sulfoxidation of Thioethers : Methyloxorhenium(V) complexes with ligands structurally similar to your query have been used in catalyzing the sulfoxidation of thioethers, showing the potential of your compound in catalytic applications (Shan et al., 2002).

Pharmacokinetics and Drug Metabolism

  • Investigating Drug Metabolites and Transporter-Mediated Excretion : Research into the metabolites of compounds structurally related to your query reveals insights into their renal and hepatic excretion, which is crucial for understanding drug metabolism and elimination (Umehara et al., 2009).

Neuroprotective Effects

  • Potential in Treating Cerebral Ischemia : Compounds structurally related to your query have shown neuroprotective effects in reducing infarct volume in cerebral ischemia models (Takahashi et al., 1997).

properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3S/c1-15-7-8-17(11-16(15)2)30(28,29)22-14-25(3)20-13-21(26-9-5-4-6-10-26)19(24)12-18(20)23(22)27/h7-8,11-14H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSINCOKCBMOPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCCC4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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